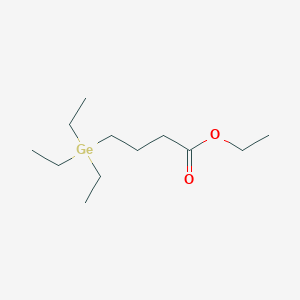

Ethyl 4-(triethylgermanyl)butanoate

Description

Note: No direct evidence for "Ethyl 4-(triethylgermanyl)butanoate" was found in the provided sources. However, extensive data on structurally similar ethyl 4-substituted butanoates are available. This article will focus on these analogs, emphasizing substituent-driven variations in properties and applications.

Properties

CAS No. |

92036-54-9 |

|---|---|

Molecular Formula |

C12H26GeO2 |

Molecular Weight |

274.96 g/mol |

IUPAC Name |

ethyl 4-triethylgermylbutanoate |

InChI |

InChI=1S/C12H26GeO2/c1-5-13(6-2,7-3)11-9-10-12(14)15-8-4/h5-11H2,1-4H3 |

InChI Key |

GCHKZKOLKMUBJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC[Ge](CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethyl 4-(triethylgermanyl)butanoate typically involves the esterification of 4-(triethylgermanyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Ethyl 4-(triethylgermanyl)butanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-(triethylgermanyl)butanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The germanium atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Hydrolysis: 4-(triethylgermanyl)butanoic acid and ethanol.

Reduction: 4-(triethylgermanyl)butanol.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 4-(triethylgermanyl)butanoate is used as a precursor in the synthesis of other germanium-containing compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms involving germanium.

Biology and Medicine: Research into the biological activity of germanium compounds has shown potential in various medical applications, including anti-cancer and anti-inflammatory properties. This compound may serve as a starting point for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(triethylgermanyl)butano

Comparison with Similar Compounds

The following compounds share the ethyl butanoate backbone but differ in substituents at the 4-position. Key comparisons include molecular properties, synthesis methods, and applications.

Halogen-Substituted Derivatives

(a) Ethyl 4-(4-bromophenyl)butanoate

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- CAS : 105986-54-7

- Synthesis : Often prepared via nucleophilic substitution or coupling reactions involving bromophenyl precursors .

- Applications : Used as intermediates in pharmaceuticals and agrochemicals due to bromine's reactivity in cross-coupling reactions .

(b) Ethyl 4-(3-bromophenyl)butanoate

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- CAS : 176088-58-7

- Purity : ≥95% (commercial grade)

- Key Difference : Bromine substitution at the 3-position on the phenyl ring alters steric and electronic properties compared to the 4-bromo analog .

Oxygen-Containing Substituents

(a) Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

- Molecular Formula : C₁₄H₁₆O₅

- CAS : 141333-27-9

- Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .

- Synthesis : Involves formylation and methoxylation steps, often using acetic acid as a catalyst .

(b) Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate

- CAS : 1281669-02-0

- Structural Difference : The formyl and methoxy groups at the 2- and 6-positions on the phenyl ring influence solubility and reactivity compared to the 4-formyl analog .

Nitrogen-Containing Substituents

(a) Ethyl 4-(3-chlorobenzylamino)butanoate

- Molecular Formula: C₁₃H₁₈ClNO₂

- Molecular Weight : 255.74 g/mol

- CAS : 1391078-47-9

- Synthesis: Achieved via reductive amination of ethyl 4-aminobutanoate with 3-chlorobenzaldehyde .

(b) Ethyl 4-[ethyl(phenyl)amino]butanoate

- Molecular Formula: C₁₄H₂₁NO₂

- CAS : 2059944-97-5

- Applications: Potential use in drug discovery due to the ethylphenylamino group’s role in modulating bioavailability .

(c) Ethyl 3-amino-4,4-difluorobutanoate

- Molecular Formula: C₆H₁₁F₂NO₂

- CAS : 1599057-72-3

- Unique Feature : Fluorine atoms enhance metabolic stability, making this compound valuable in medicinal chemistry .

Heterocyclic and Aliphatic Derivatives

(a) Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate

- Key Feature : The trityl-protected imidazole group enables selective deprotection for targeted synthesis in heterocyclic chemistry .

(b) Ethyl 4-(2-butylcyclopropyl)butanoate

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- CAS : 832740-02-0

- Applications : Cyclopropyl groups are leveraged in agrochemicals for their conformational rigidity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.